N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes an isopropyl group and two methyl groups attached to the pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse biological activities and structural properties .
Preparation Methods
The synthesis of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives with suitable reagents. One common method is the cyclocondensation of hydrazine with carbonyl compounds, followed by functional group modifications to introduce the isopropyl and methyl groups . Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Scientific Research Applications
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or disrupt signaling pathways involved in inflammation . Molecular docking studies and biochemical assays are often used to elucidate the precise mechanism of action .
Comparison with Similar Compounds
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can be compared with other similar pyrazole derivatives, such as:
N-(1H-pyrazol-5-yl)nicotinamide derivatives: These compounds also exhibit antifungal and antimicrobial activities, but their structural differences may lead to variations in potency and selectivity.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound is used in Suzuki coupling reactions and has applications in organic synthesis, highlighting the versatility of pyrazole derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C12H20ClN5 |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1,4-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-11(5-6-14-17)7-13-12-10(3)8-16(4)15-12;/h5-6,8-9H,7H2,1-4H3,(H,13,15);1H |
InChI Key |
OAFCYJADLAEAGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=NN2C(C)C)C.Cl |
Origin of Product |
United States |
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